molecular formula C6H3Cl2NO B6588951 3,4-dichloropyridine-2-carbaldehyde CAS No. 1211517-04-2

3,4-dichloropyridine-2-carbaldehyde

Cat. No.: B6588951
CAS No.: 1211517-04-2
M. Wt: 176.00 g/mol
InChI Key: MBODELDJDBEGMV-UHFFFAOYSA-N
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Description

3,4-Dichloropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H3Cl2NO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by chlorine atoms, and the hydrogen at position 2 is replaced by a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloropyridine-2-carbaldehyde typically involves the chlorination of pyridine derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, which involves the reaction of 3,4-dichloropyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions to yield the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloropyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: 3,4-Dichloropyridine-2-carboxylic acid.

    Reduction: 3,4-Dichloropyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloropyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive compounds and enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloropyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine atoms enhance the electrophilicity of the compound, making it more reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloropyridine-4-carbaldehyde
  • 2,4-Dichloropyridine-3-carbaldehyde
  • 3,5-Dichloropyridine-4-carbaldehyde

Uniqueness

3,4-Dichloropyridine-2-carbaldehyde is unique due to the specific positioning of the chlorine atoms and the formyl group, which imparts distinct reactivity and properties. This compound’s unique structure allows for selective interactions in chemical reactions and biological systems, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

3,4-dichloropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBODELDJDBEGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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